

In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-nitrophenol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Chloro-4-nitrophenol

Cat. No.: B188101

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **3-Chloro-4-nitrophenol**, a key intermediate in the synthesis of various organic compounds. This document outlines the physical properties, detailed experimental protocols for their determination, and a representative synthetic pathway.

Core Physicochemical Data

The accurate determination of physical constants such as melting and boiling points is critical for the identification, purification, and characterization of chemical compounds. Below is a summary of the reported values for **3-Chloro-4-nitrophenol**.

Property	Value	Source
Melting Point	120-121 °C	[1][2]
	81-84 °C	[3]
Boiling Point	330.5 °C at 760 mmHg (Predicted)	[1][2][4]

Note on Melting Point Discrepancy: The literature presents a notable discrepancy in the reported melting point of **3-Chloro-4-nitrophenol**. The value of 120-121 °C is more frequently cited in chemical supplier databases and peer-reviewed resources. The lower range of 81-84

°C may correspond to an impure sample or a different isomer. It is crucial for researchers to purify the compound thoroughly and confirm its identity using spectroscopic methods before determining the melting point.

Experimental Protocols

Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols provide standardized methods for these measurements.

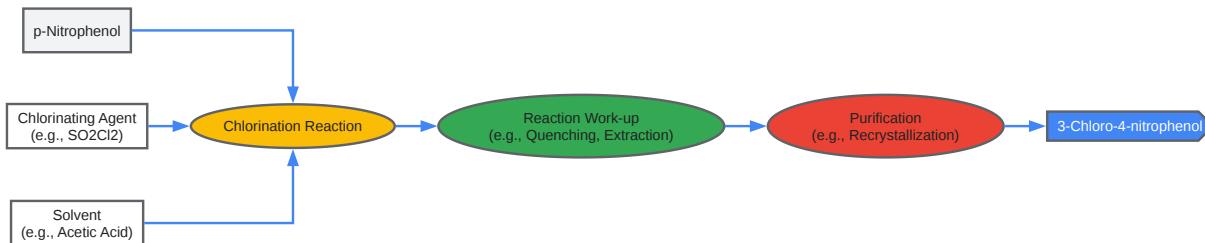
Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Methodology:

- Sample Preparation: A small amount of dry, crystalline **3-Chloro-4-nitrophenol** is finely powdered.
- Capillary Tube Loading: The powdered sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a melting point apparatus, which allows for controlled heating of the sample and simultaneous observation of the sample and a calibrated thermometer.
- Heating Rate: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.
- Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.
- Melting Point Range: The melting point is reported as the range between T1 and T2. A narrow range is indicative of high purity.

Determination of Boiling Point


The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. Since the reported boiling point for **3-Chloro-4-nitrophenol** is a predicted value at atmospheric pressure, the following is a general method for its experimental determination.

Methodology:

- Apparatus Setup: A small quantity of **3-Chloro-4-nitrophenol** is placed in a small test tube. A capillary tube, sealed at the upper end, is inverted and placed inside the test tube.
- Heating: The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).
- Observation: As the liquid is heated, air trapped in the capillary tube will bubble out. The heating is continued until a steady stream of bubbles emerges from the capillary.
- Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube. This is the temperature at which the vapor pressure of the liquid equals the external pressure.
- Pressure Correction: The observed boiling point should be corrected to standard atmospheric pressure (760 mmHg) if the determination is carried out at a different pressure.

Synthesis Workflow

3-Chloro-4-nitrophenol is commonly synthesized via the chlorination of p-nitrophenol. The following diagram illustrates the logical workflow of this chemical transformation.

[Click to download full resolution via product page](#)

Caption: Synthesis of **3-Chloro-4-nitrophenol**.

This guide provides essential information for the handling and characterization of **3-Chloro-4-nitrophenol**. Adherence to these protocols will ensure accurate and reproducible results in a research and development setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-chloro-4-nitrophenol CAS#: 491-11-2 [amp.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. chemicalpoint.eu [chemicalpoint.eu]
- To cite this document: BenchChem. [In-Depth Technical Guide: Physicochemical Properties of 3-Chloro-4-nitrophenol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b188101#3-chloro-4-nitrophenol-melting-point-and-boiling-point>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com